

# An In-Depth Technical Guide to **tert-Butyl Methyl(piperidin-3-yl)carbamate**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *tert-Butyl Methyl(piperidin-3-yl)carbamate*

**Cat. No.:** B060757

[Get Quote](#)

CAS Number: 172478-01-2

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tert-butyl methyl(piperidin-3-yl)carbamate** is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a Boc-protected secondary amine, make it a valuable intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutics targeting the IRAK4 and orexin receptor signaling pathways.

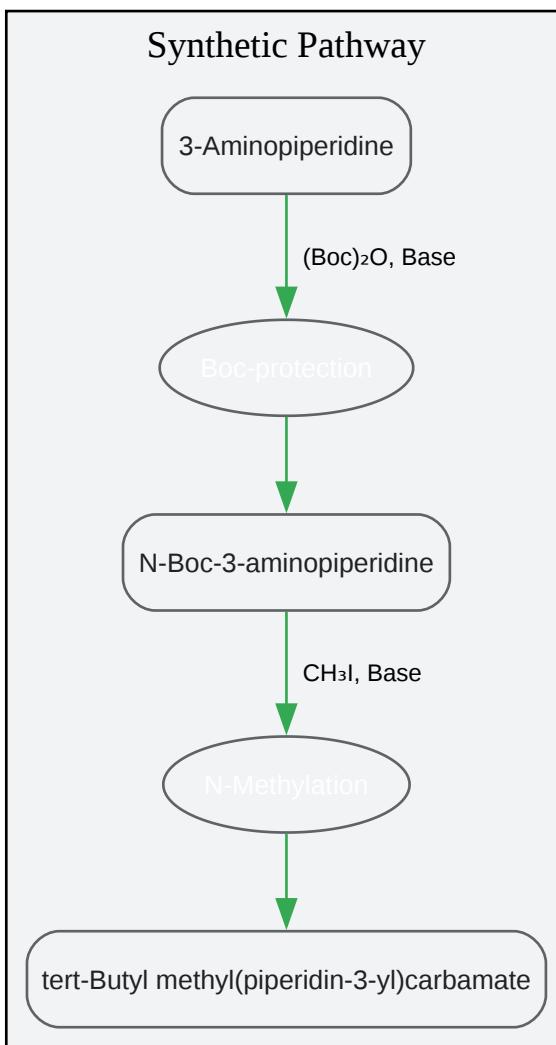
## Physicochemical and Spectroscopic Data

The physical and chemical properties of **tert-butyl methyl(piperidin-3-yl)carbamate** are summarized below. Spectroscopic data, while not available for the exact molecule in published literature, can be inferred from closely related structures and is presented for characterization purposes.

Table 1: Physicochemical Properties

| Property          | Value                                                         | Reference             |
|-------------------|---------------------------------------------------------------|-----------------------|
| CAS Number        | 172478-01-2                                                   | <a href="#">[1]</a>   |
| Molecular Formula | C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a>   |
| Molecular Weight  | 214.31 g/mol                                                  | <a href="#">[1]</a>   |
| Appearance        | Colorless to light yellow viscous liquid or solid             | General Supplier Data |
| Boiling Point     | 287.9 ± 29.0 °C (Predicted)                                   | General Supplier Data |
| Density           | 1.01 ± 0.1 g/cm <sup>3</sup> (Predicted)                      | General Supplier Data |
| Storage           | Room temperature, under inert gas, protected from light       | General Supplier Data |

Table 2: Spectroscopic Data (Predicted/Representative)


| Spectrum                                 | Data                                                                                                                               |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ (ppm): 3.50-3.70 (m, 1H), 2.80-3.10 (m, 2H), 2.70 (s, 3H), 2.40-2.60 (m, 2H), 1.60-1.80 (m, 2H), 1.40-1.60 (m, 2H), 1.45 (s, 9H) |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ (ppm): 155.5, 80.0, 55.0, 48.0, 45.0, 34.0, 30.0, 28.5, 25.0                                                                     |
| Mass Spectrum (ESI-MS)                   | m/z: 215.17 [M+H] <sup>+</sup>                                                                                                     |

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **tert-butyl methyl(piperidin-3-yl)carbamate** is not readily available in the public domain, a general and representative synthetic workflow can be proposed based on established chemical transformations. A potential route involves the N-methylation of a Boc-protected 3-aminopiperidine precursor. A more advanced and stereospecific approach can be adapted from the chemoenzymatic synthesis of a related chiral piperidine intermediate.

## General Synthetic Workflow

A plausible synthetic route to **tert-butyl methyl(piperidin-3-yl)carbamate** could involve the initial protection of 3-aminopiperidine with a Boc group, followed by methylation of the piperidine nitrogen, and finally, methylation of the carbamate nitrogen. A more direct route would start from a commercially available N-methyl-3-aminopiperidine.



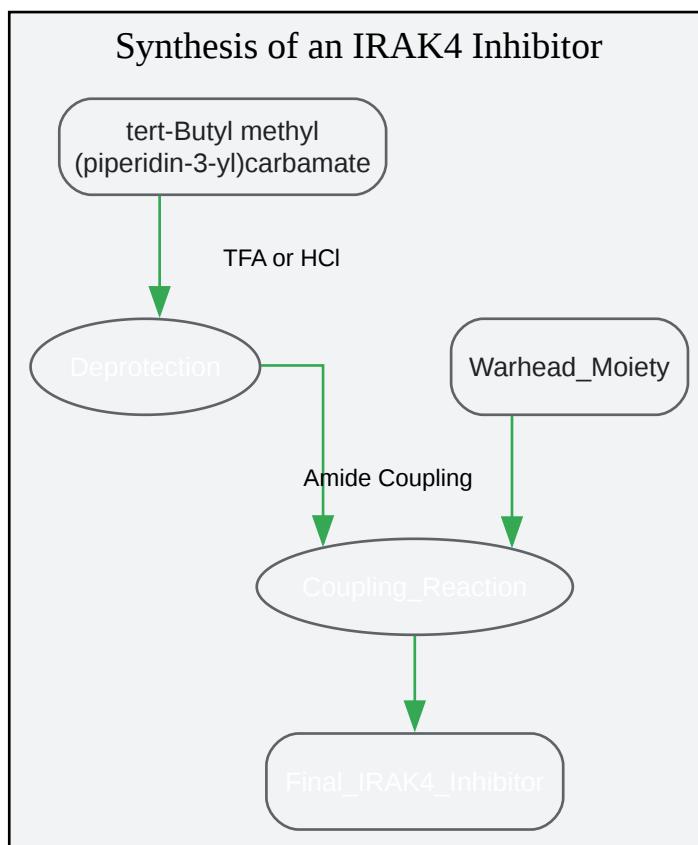
[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **tert-butyl methyl(piperidin-3-yl)carbamate**.

## Representative Experimental Protocol: N-Methylation of a Boc-Protected Aminopiperidine

This protocol is a general representation and may require optimization.

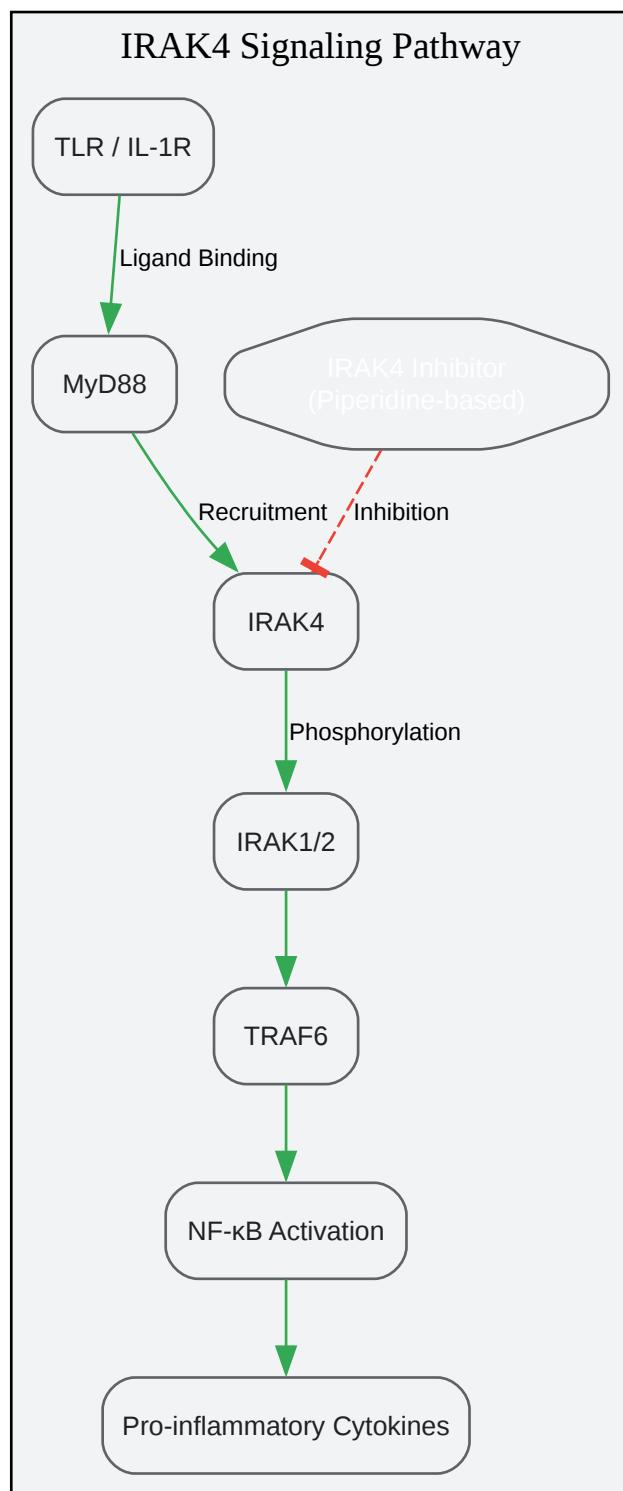
- Dissolution: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
- Methylation: Add methyl iodide ( $\text{CH}_3\text{I}$ , 1.2 eq) dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quenching: Carefully quench the reaction by the slow addition of water.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired **tert-butyl methyl(piperidin-3-yl)carbamate**.


## Applications in Drug Development

The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements. **Tert-butyl methyl(piperidin-3-yl)carbamate** is a valuable intermediate for the synthesis of molecules targeting a range of biological targets, most notably as IRAK4 inhibitors and orexin receptor antagonists.

## Role in the Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune

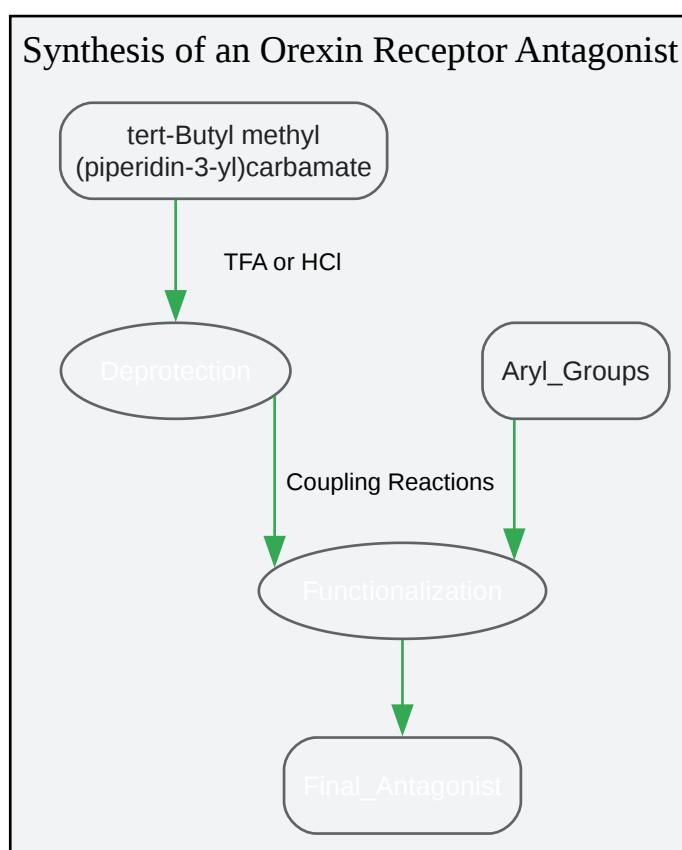

diseases, as well as certain cancers.[2] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The piperidine core of our subject compound can be incorporated into the structure of IRAK4 inhibitors to provide a key interaction point with the kinase and to orient other functional groups for optimal binding.



[Click to download full resolution via product page](#)

Caption: General workflow for incorporating the piperidine intermediate into an IRAK4 inhibitor.

The IRAK4 signaling pathway is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), leading to the recruitment of the adaptor protein MyD88 and the formation of the Myddosome complex.[3] This complex facilitates the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1 and IRAK2. This cascade ultimately results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[3] IRAK4 inhibitors block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade.[4]

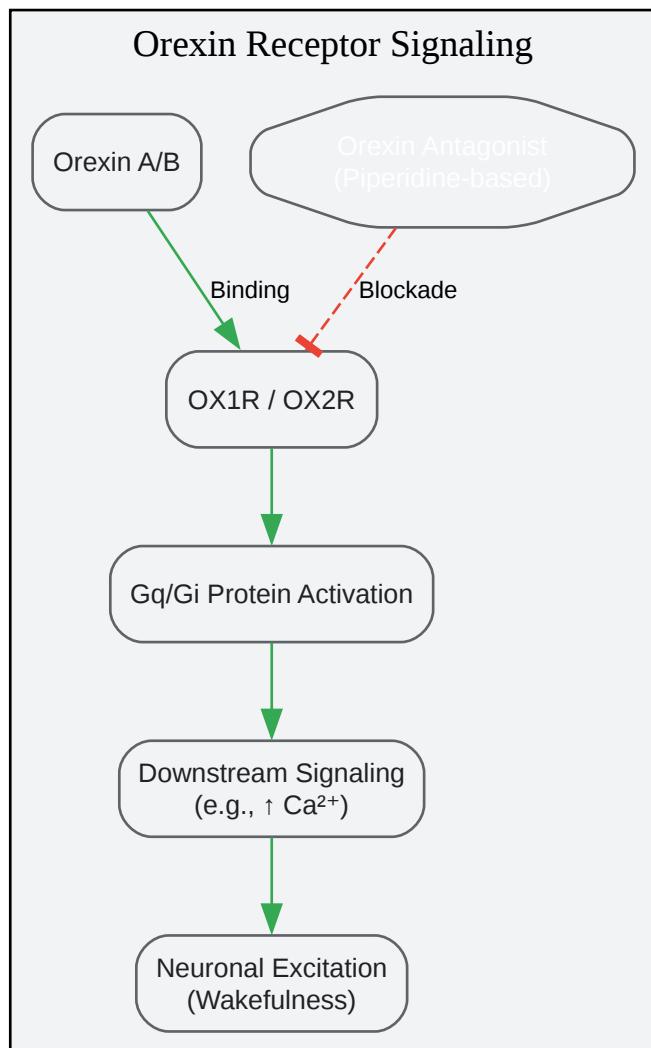



[Click to download full resolution via product page](#)

Caption: Simplified IRAK4 signaling pathway and the point of intervention for an inhibitor.

## Role in the Synthesis of Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.<sup>[5]</sup> Antagonists of the orexin receptors are effective treatments for insomnia.<sup>[5]</sup> Substituted piperidines are a common structural motif in many orexin receptor antagonists, where they serve as a central scaffold to position the necessary pharmacophoric groups for potent receptor binding.<sup>[6]</sup>




[Click to download full resolution via product page](#)

Caption: General workflow for incorporating the piperidine intermediate into an orexin receptor antagonist.

Orexin peptides, upon binding to their G-protein coupled receptors (GPCRs), primarily the OX1 and OX2 receptors, activate downstream signaling cascades that promote neuronal excitability and wakefulness.<sup>[7]</sup> Orexin receptor antagonists competitively bind to these receptors,

preventing the binding of the endogenous orexin peptides and thereby suppressing the wake-promoting signals.[5]



[Click to download full resolution via product page](#)

Caption: Simplified orexin receptor signaling pathway and the mechanism of antagonism.

## Conclusion

**Tert-butyl methyl(piperidin-3-yl)carbamate** (CAS 172478-01-2) is a versatile and valuable building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of IRAK4 inhibitors for inflammatory and autoimmune diseases, and orexin receptor antagonists for the treatment of insomnia. The synthetic accessibility and the

chemical handles it provides make it an important tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, a representative synthetic approach, and its application in the context of two important therapeutic areas, underscoring its significance in the pursuit of novel therapeutics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. tert-butyl methyl(piperidin-3-yl)carbamate - CAS:172478-01-2 - Abovchem [abovchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-Butyl Methyl(piperidin-3-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060757#tert-butyl-methyl-piperidin-3-yl-carbamate-cas-number-172478-01-2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)